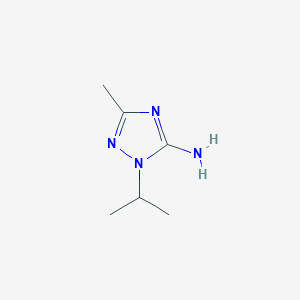![molecular formula C15H20N2O3 B7556177 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid, also known as MPAA, is a chemical compound that has been studied for its potential applications in scientific research. MPAA is a derivative of piperidine, a heterocyclic organic compound that has been used in the synthesis of various drugs and bioactive molecules. In
Mécanisme D'action
The mechanism of action of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid involves the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) subtype. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid acts as a positive allosteric modulator of NMDA receptors, enhancing their activity and increasing the amplitude of excitatory postsynaptic potentials. This modulation is thought to occur through the binding of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid to a site on the receptor distinct from the glutamate binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid have been studied in various experimental models. In vitro studies have shown that 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid enhances the activity of NMDA receptors in a dose-dependent manner, with maximal effects observed at concentrations of 10-100 µM. In vivo studies in rodents have shown that 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid can increase the amplitude of evoked potentials in the hippocampus, a brain region involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, and its effects on glutamate receptors are well-characterized. However, there are also limitations to its use. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has a relatively short half-life in vivo, which may limit its usefulness in animal studies. Additionally, its effects on other neurotransmitter systems and potential side effects have not been extensively studied.
Orientations Futures
There are several future directions for research on 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid. One area of interest is the development of more potent and selective modulators of NMDA receptors, which may have greater therapeutic potential for neurological disorders. Additionally, the effects of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid on other neurotransmitter systems and potential side effects should be further investigated. Finally, the use of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid in combination with other drugs or therapies should be explored, as it may have synergistic effects with other compounds.
Méthodes De Synthèse
The synthesis of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid involves the reaction of piperidine with 3-methylphenyl isocyanate, followed by hydrolysis of the resulting carbamate. The final product is obtained through acidification and recrystallization. The purity and yield of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid can be improved through various purification techniques, such as column chromatography and crystallization.
Applications De Recherche Scientifique
2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. This modulation can lead to changes in neuronal excitability and synaptic strength, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[1-[(3-methylphenyl)carbamoyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-2-6-13(8-11)16-15(20)17-7-3-5-12(10-17)9-14(18)19/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNBXXEQUFQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)

![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
